molecular formula C₁₀H₁₈BrNO₄S B027928 Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate CAS No. 55870-50-3

Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate

Cat. No. B027928
CAS RN: 55870-50-3
M. Wt: 328.23 g/mol
InChI Key: GFBVBBRNPGPROZ-UXPXHVQTSA-N
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Description

This usually includes the compound’s systematic chemical name, its formula, and its structure. The structure can be described in terms of its atoms and the bonds between them.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves describing any known reactions that the compound undergoes. It might include the conditions under which the reactions occur, the other reactants and products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves describing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antimicrobial and Antifungal Properties

A study by Mikláš et al. (2014) synthesized a group of homochiral quaternary ammonium sulfonamides bearing hydrophobic camphor-derived moieties. These compounds, including the specified ammonium salt, showed strong antimicrobial and antifungal activity, highlighting their potential in developing new antimicrobial agents. The study provides insights into the synthetic procedure and the surface properties of these compounds, indicating their significant antimicrobial efficacy, particularly for N-{2-[((1S, 4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido]ethyl}-N,N-dimethyltetradecan-1-aminium bromide 1c (Mikláš et al., 2014).

Ionic Liquids and Physicochemical Properties

Another study by Sardar et al. (2018) focused on the synthesis of new protic ionic liquids (PILs) possessing camphorsulfonate anions with different cations. The research explored the physicochemical properties, Brönsted acidity, and ecotoxicity of these ionic liquids. This study contributes to understanding the environmental and biological implications of such compounds, including the specific ammonium salt (Sardar et al., 2018).

Surface Chemistry and Environmental Impact

Research by Bzdek et al. (2011) into the reactivity of methanesulfonic acid salt clusters relevant to marine air sheds light on the environmental and atmospheric chemistry implications of such compounds. The study provides valuable insights into the interactions between amines and methanesulfonic acid (MSA) in marine aerosols, potentially influencing climate models and atmospheric chemistry understanding (Bzdek et al., 2011).

Synthesis and Chemical Properties

Studies also detail the synthesis and chemical properties of related quaternary ammonium compounds, emphasizing their utility in various chemical reactions and potential applications in materials science, environmental science, and synthetic chemistry. For instance, the synthesis and characterization of cleavable surfactants derived from similar ammonium salts provide insights into their applications in creating responsive materials and vesicles (Jaeger et al., 1989).

Safety And Hazards

This involves describing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It might also include information on safe handling and disposal.


Future Directions

This could involve a discussion of any unanswered questions about the compound, or potential future research directions. For example, if the compound is a drug, this might include potential new therapeutic applications.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

azanium;[(1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVBBRNPGPROZ-ORUKMIDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@]1(C)CS(=O)(=O)[O-])[C@H](C2=O)Br.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS], White powder; [Alfa Aesar MSDS]
Record name Ammonium L-5-bromo-6-oxo-9-bornanesulphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20221
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate

CAS RN

14575-84-9, 55870-50-3
Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
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Record name Ammonium L-5-bromo-6-oxo-9-bornanesulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 2
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 3
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 4
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 5
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 6
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate

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